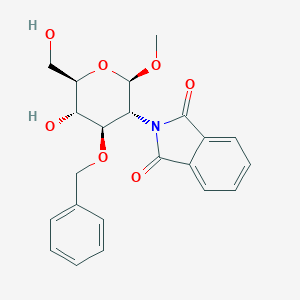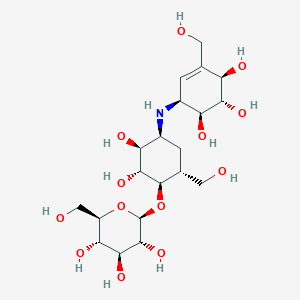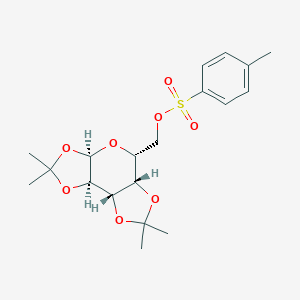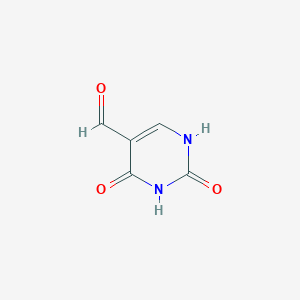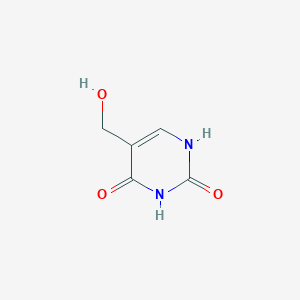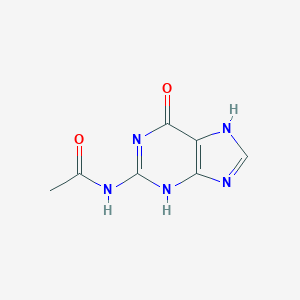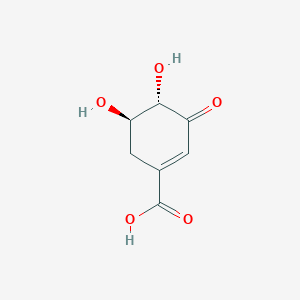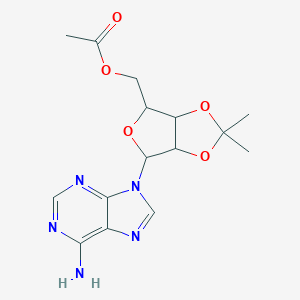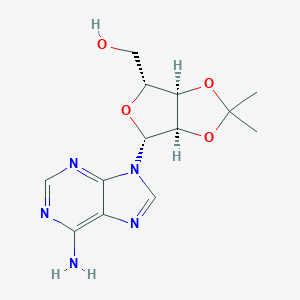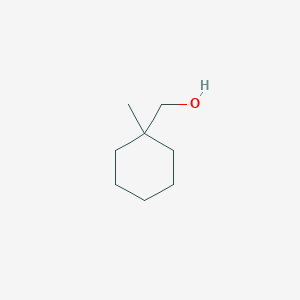
(1-Methylcyclohexyl)methanol
概要
説明
“(1-Methylcyclohexyl)methanol” is a chemical compound with the CAS Number: 14064-13-2. It has a molecular weight of 128.21 and its molecular formula is C8H16O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecule consists of 16 Hydrogen atoms, 8 Carbon atoms, and 1 Oxygen atom . It has a density of 0.9±0.1 g/cm3, a boiling point of 183.8±8.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.8 mmHg at 25°C .
Physical And Chemical Properties Analysis
“(1-Methylcyclohexyl)methanol” is a liquid with a density of 0.9±0.1 g/cm3. It has a boiling point of 183.8±8.0 °C at 760 mmHg and a vapor pressure of 0.2±0.8 mmHg at 25°C . It also has a molar refractivity of 38.5±0.3 cm3 .
科学的研究の応用
Methanol as a Fuel
Field
Application Summary
Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products . It can be produced from biomass, making it a cleaner energy source compared to fossil fuels .
Methods of Application
Methanol can be produced from lignocellulosic biomass with a high cellulose and hemicellulose content through a process known as gasification .
Results or Outcomes
The combustion of biomethanol reduces nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminates sulphur oxide emission .
Power-to-Methanol Process
Field
Application Summary
The power-to-methanol process involves the conversion of electrical power into methanol, a liquid fuel, through electrolysis and subsequent methanol synthesis .
Methods of Application
This process involves electrolysis technologies, catalyst developments, kinetics, reactor technology options for methanol synthesis, as well as their design principles, modelling techniques, and research and optimisation gaps .
Results or Outcomes
The power-to-methanol process has potential for improvements in technology design, performance, and modelling .
Methanol Reforming for Fuel Cells
Field
Application Summary
Methanol can be reformed to produce a gas reformate with high hydrogen content, which can be used in fuel cells .
Methods of Application
This involves a process known as steam reforming of methanol .
Results or Outcomes
The steam reforming of methanol can produce a gas reformate with high hydrogen content (75%) and high selectivity for carbon dioxide .
Methanol as a Solvent
Field
Application Summary
Methanol is commonly used as a solvent in research laboratories . When it is converted into formaldehyde, it can also be used in the production of products like paints, plastics, and explosives .
Methods of Application
Methanol can function as a solvent in the production of streptomycin, vitamins, cholesterol, and hormones .
Results or Outcomes
The use of methanol as a solvent has facilitated the production of various pharmaceutical and chemical products .
Methanol in Fuel Cells
Field
Electrochemical Energy Conversion
Application Summary
Methanol can be used as a fuel for direct methanol fuel cells . These fuel cells have potential applications in transportation, portable devices, stationary power generation, backup power for buildings, military and marine applications, and aerospace equipment .
Methods of Application
In a direct methanol fuel cell, methanol is oxidized at the anode to produce electricity .
Results or Outcomes
The use of methanol in fuel cells can provide a clean and efficient source of power for a wide range of applications .
Methanol in Power-to-X Processes
Application Summary
Power-to-X processes involve the conversion of electrical power into other forms of energy or commodities . Methanol can be produced from renewable electricity and biomass or CO2 capture .
Methods of Application
This involves electrolysis technologies, catalyst developments, kinetics, reactor technology options for methanol synthesis, as well as their design principles, modelling techniques, and research and optimisation gaps .
Results or Outcomes
The power-to-X process has potential for improvements in technology design, performance, and modelling .
Methanol in Biodiesel Production
Field
Application Summary
Methanol is used in the production of biodiesel through a process known as transesterification . This process involves reacting vegetable oils or animal fats chemically with methanol .
Methods of Application
The transesterification process involves the reaction of methanol with vegetable oils or animal fats in the presence of a catalyst to produce biodiesel .
Results or Outcomes
The use of methanol in biodiesel production has contributed to the development of renewable and environmentally friendly fuels .
Methanol in Wastewater Treatment
Field
Application Summary
Methanol is used as a carbon source in the denitrification process during wastewater treatment . This process involves the conversion of nitrate in wastewater into nitrogen gas .
Methods of Application
In the denitrification process, methanol is added to wastewater to provide a carbon source for the denitrifying bacteria .
Results or Outcomes
The use of methanol in wastewater treatment has contributed to the reduction of nitrate levels in wastewater, thereby improving water quality .
Methanol in Formaldehyde Production
Field
Application Summary
Methanol is used in the production of formaldehyde, a key raw material in the manufacture of a wide range of products including resins, plastics, textiles, and coatings .
Methods of Application
Methanol is oxidized in the presence of a metal oxide catalyst to produce formaldehyde .
Results or Outcomes
The use of methanol in formaldehyde production has facilitated the manufacture of a wide range of industrial products .
Safety And Hazards
“(1-Methylcyclohexyl)methanol” is considered a hazardous substance. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H227 (Combustible liquid) .
特性
IUPAC Name |
(1-methylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBPRIUBEQJUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363533 | |
| Record name | (1-methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclohexyl)methanol | |
CAS RN |
14064-13-2 | |
| Record name | (1-methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylcyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




